molecular formula C10H13N3S B5169966 1-Prop-2-en-1-yl-3-(pyridin-3-ylmethyl)thiourea

1-Prop-2-en-1-yl-3-(pyridin-3-ylmethyl)thiourea

Cat. No.: B5169966
M. Wt: 207.30 g/mol
InChI Key: NPMOMRBZYRJGKA-UHFFFAOYSA-N
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Description

1-Prop-2-en-1-yl-3-(pyridin-3-ylmethyl)thiourea is a compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Prop-2-en-1-yl-3-(pyridin-3-ylmethyl)thiourea typically involves the reaction of 3-(prop-2-en-1-yl)pyridine with thiourea. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a specific temperature, often around 60-80°C, for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Prop-2-en-1-yl-3-(pyridin-3-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex molecules and can be used in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in developing treatments for diseases such as cancer and bacterial infections.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Prop-2-en-1-yl-3-(pyridin-3-ylmethyl)thiourea exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

    3-(prop-2-en-1-yl)pyridine: A related compound with similar structural features but lacking the thiourea group.

    (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Another compound with a pyridine ring and a thiophene moiety, used in similar applications.

Uniqueness: 1-Prop-2-en-1-yl-3-(pyridin-3-ylmethyl)thiourea stands out due to its unique combination of a pyridine ring and a thiourea group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-prop-2-enyl-3-(pyridin-3-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-2-5-12-10(14)13-8-9-4-3-6-11-7-9/h2-4,6-7H,1,5,8H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMOMRBZYRJGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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